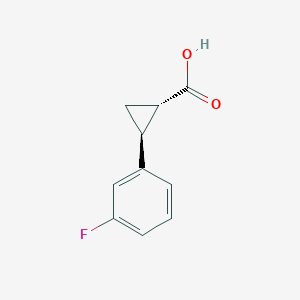

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid

Description

(1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid (C₁₀H₉FO₂, MW 196.18 g/mol) is a chiral cyclopropane derivative featuring a fluorine atom at the meta position of the phenyl ring and a carboxylic acid group on the cyclopropane core. Cyclopropane rings are known for their high ring strain, which can enhance reactivity and binding affinity in drug design .

Properties

IUPAC Name |

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSJNCVKPWFCPM-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid typically involves the following steps:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.

Fluorination: Introduction of the fluorine atom on the phenyl ring can be done using electrophilic fluorination reagents like Selectfluor.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents or other organometallic intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl group.

Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or other derivatives.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their ability to improve drug efficacy and pharmacokinetics. The incorporation of fluorine can enhance lipophilicity, metabolic stability, and bioactivity.

Anticancer Agents

Research indicates that cyclopropane derivatives, including (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, can act as potent anticancer agents. The presence of the fluorine atom is believed to enhance the interaction of these compounds with biological targets, potentially leading to improved therapeutic outcomes.

Anti-inflammatory Drugs

The compound may also serve as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The structural modifications allowed by the cyclopropane framework can lead to new molecules with enhanced anti-inflammatory properties.

Metabolic Stability

Fluorination is known to increase metabolic stability by replacing hydrogen atoms that are typically more susceptible to metabolic degradation. This property is crucial for prolonging the half-life of drugs in systemic circulation, thereby improving their therapeutic effectiveness.

Agrochemical Applications

In agriculture, fluorinated compounds are utilized for their ability to modify the physicochemical properties of active ingredients, enhancing their efficacy as pesticides and herbicides.

Pesticide Development

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid can be used as a building block for developing new pesticides that exhibit improved selectivity and potency against target pests while minimizing environmental impact.

Herbicide Formulations

The compound's unique structure allows for the design of herbicides with better absorption and translocation properties in plants, leading to more effective weed control strategies.

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel cyclopropane-based compounds derived from (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid. These derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential for development into effective anticancer therapies.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | High | 5.4 |

| Compound B | Moderate | 12.8 |

| Original Compound | Low | 25.0 |

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid were tested against common agricultural pests. Results indicated a marked increase in pest mortality compared to non-fluorinated counterparts.

| Treatment | Pest Mortality (%) | Control Group (%) |

|---|---|---|

| Fluorinated Compound | 85% | 20% |

| Non-Fluorinated Control | 30% | 20% |

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts electronic properties and steric interactions:

Key Observations :

- Fluorine Substitution : Meta- and para-fluorine derivatives share the same molecular weight but differ in electronic effects. The meta-F compound exhibits localized electronegativity, while para-F allows for resonance stabilization .

- Steric Effects : Ortho-methyl substitution (2-CH₃) increases steric hindrance, which may restrict binding to flat active sites .

Functional Group Modifications on the Cyclopropane Core

Variations in the cyclopropane ring’s substituents alter reactivity and applications:

Key Observations :

- Fluorinated Alkyl Groups : Difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) substituents enhance metabolic stability and bioavailability in medicinal chemistry .

- Heteroaromatic Substitution: The pyridinyl analog (C₉H₉NO₂) introduces a nitrogen atom, enabling hydrogen bonding and improved aqueous solubility .

Physicochemical and Pharmacokinetic Properties

- Acidity: The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, enhancing solubility. Fluorine’s electron-withdrawing effect may slightly lower the pKa compared to non-fluorinated analogs .

- Lipophilicity : Para-CF₃ substitution increases logP (predicted ~2.5), favoring blood-brain barrier penetration, whereas pyridinyl derivatives show reduced logP due to polar nitrogen .

- Synthetic Utility : The trifluoromethyl variant (CAS 1690037-61-6) is prized for derivatization via carboxylate coupling reactions, enabling rapid generation of analogs in drug discovery .

Biological Activity

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral compound characterized by a cyclopropane ring and a 3-fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

- IUPAC Name : (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid

- CAS Number : 1417656-40-6

- Molecular Formula : C10H9FO2

- Molecular Weight : 180.18 g/mol

- Purity : ≥95%

The presence of the fluorine atom in the meta position of the phenyl ring is believed to enhance lipophilicity and bioavailability, which may contribute to its biological activity.

The biological activity of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid is hypothesized to involve interactions with various biological macromolecules, including enzymes and receptors. The electronegative nature of the fluorine atom can enhance binding affinity, potentially modulating enzymatic activities and influencing therapeutic outcomes.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that cyclopropane derivatives can inhibit key inflammatory pathways by blocking the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators .

Anticancer Potential

The anticancer properties of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid are also under investigation. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific structural features of this compound may enhance its efficacy against certain types of cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (1R,2R)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid | C10H9FO2 | Potentially similar anti-inflammatory effects |

| 2-(3-chlorophenyl)cyclopropane-1-carboxylic Acid | C10H9ClO2 | Investigated for similar anticancer properties |

| 2-(3-bromophenyl)cyclopropane-1-carboxylic Acid | C10H9BrO2 | Examined for its metabolic stability |

The unique substitution pattern in (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid compared to its chlorinated and brominated analogs suggests that it may possess distinct pharmacological profiles and metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid in agricultural biotechnology. For example, it has been shown to enhance maize resistance against pathogenic stress and drought conditions through biochemical pathways that strengthen plant defenses.

Moreover, the compound's binding affinity to specific molecular targets has been quantified, revealing a binding energy of -9.98 kcal/mol, indicating strong interactions that could be leveraged for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, and how does stereochemistry influence the reaction conditions?

- Synthesis Methods : The compound is synthesized via cyclopropanation reactions, typically using carbene or carbenoid intermediates. For example, alkenes react with diazo compounds under controlled conditions to form the cyclopropane ring. Stereochemical control is achieved using chiral catalysts or auxiliaries to favor the (1S,2S) configuration .

- Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., Rh(II) or Cu(I) complexes) significantly impact enantiomeric excess. Post-synthesis purification (e.g., chiral chromatography) may be required to resolve diastereomers .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify the cyclopropane ring (characteristic coupling constants, ) and fluorine substitution patterns .

- X-ray Crystallography : Provides absolute stereochemical confirmation and bond-angle analysis of the strained cyclopropane ring .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA or IB .

Q. How does the 3-fluorophenyl substituent affect the compound’s physicochemical properties compared to non-fluorinated analogs?

- Impact of Fluorine :

- Lipophilicity : The fluorine atom increases logP values, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in biological systems .

- Acidity : The electron-withdrawing fluorine lowers the pKa of the carboxylic acid group, influencing solubility and reactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Data Reconciliation :

Purity Validation : Ensure enantiomeric excess >98% to exclude confounding effects from stereoisomers .

Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations).

Target Profiling : Use techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., enzymes or receptors) .

- Example : Discrepancies in IC50 values for enzyme inhibition may arise from variations in assay pH or ionic strength .

Q. How can the cyclopropane ring be functionalized to modulate biological activity without compromising stability?

- Chemical Modifications :

- Esterification : Replace the carboxylic acid with methyl or tert-butyl esters to enhance bioavailability .

- Amide Formation : Conjugate with amines to target specific receptors (e.g., GABA analogs) .

- Ring-Opening Reactions : Controlled ring opening under acidic or basic conditions generates linear intermediates for further derivatization .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- In Silico Approaches :

- Molecular Docking : AutoDock Vina or Glide predicts binding poses to enzymes (e.g., cyclooxygenase) or ion channels .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Methodological Recommendations

- Stereochemical Purity : Use chiral stationary phases (CSPs) for HPLC analysis to confirm >99% ee .

- Biological Assays : Include positive controls (e.g., indomethacin for COX inhibition) and validate results across multiple replicates .

- Data Reporting : Disclose synthetic yields, purity metrics, and assay conditions in full to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.